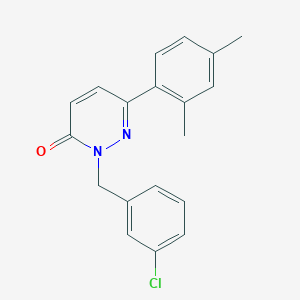

2-(3-chlorobenzyl)-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-[(3-chlorophenyl)methyl]-6-(2,4-dimethylphenyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O/c1-13-6-7-17(14(2)10-13)18-8-9-19(23)22(21-18)12-15-4-3-5-16(20)11-15/h3-11H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVQPJLQULZVGMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorobenzyl)-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one typically involves the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Substitution Reactions: The 3-chlorobenzyl and 2,4-dimethylphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the pyridazinone core, followed by the addition of the appropriate benzyl halides.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing waste and production costs. Common techniques include:

Batch Reactors: Used for small to medium-scale production, where reaction conditions can be closely monitored and controlled.

Continuous Flow Reactors: Suitable for large-scale production, offering advantages such as improved heat and mass transfer, consistent product quality, and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorobenzyl)-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyridazinone core or the aromatic rings.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

Substitution: NaH or KOtBu in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-chlorobenzyl)-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one has been studied for various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-chlorobenzyl)-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to altered biochemical pathways.

Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Research Implications and Gaps

- Structure-Activity Relationships (SAR) : The 2,4-dimethylphenyl group’s electron-donating effects could stabilize charge-transfer interactions in enzyme binding, contrasting with fluorine’s electron-withdrawing nature.

- Synthetic Optimization : Scalability and yield improvements for bulky substituents (e.g., 2,4-dimethylphenyl) require further study.

Biological Activity

The compound 2-(3-chlorobenzyl)-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C19H19ClN2O

- Molecular Weight : 320.82 g/mol

Structural Features

The compound features:

- A pyridazine core, which is known for various biological activities.

- Substituents that may influence its pharmacological profile, including a chlorobenzyl group and a dimethylphenyl moiety.

Synthesis

Synthesis of this compound typically involves multi-step organic reactions. The general synthetic pathway includes:

- Formation of the pyridazine ring.

- Introduction of the 3-chlorobenzyl group through nucleophilic substitution.

- Addition of the 2,4-dimethylphenyl substituent.

Antitumor Activity

Recent studies have indicated that pyridazine derivatives exhibit significant antitumor activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

The proposed mechanisms include:

- Inhibition of specific kinases involved in cancer cell signaling pathways.

- Induction of oxidative stress leading to cell death.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of pyridazine derivatives. The compound has demonstrated activity against several bacterial strains, suggesting potential applications in treating infections.

Other Biological Activities

- Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.

- Cytotoxicity : Assessment of cytotoxic effects on normal cells is crucial to evaluate selectivity and safety.

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of various pyridazine derivatives, including our compound. Results showed that it inhibited tumor growth in xenograft models by targeting the PI3K/Akt signaling pathway, leading to decreased cell survival rates.

Clinical Relevance

While preclinical data are promising, further clinical trials are necessary to establish the safety and efficacy profiles of this compound in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.